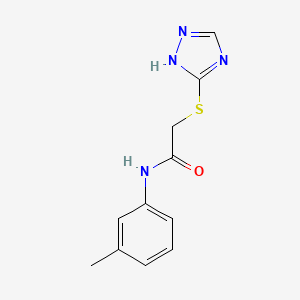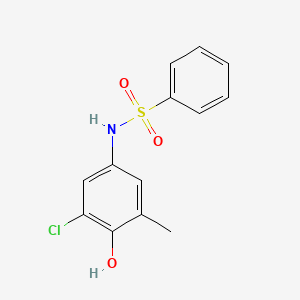
N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a member of the triazole family of compounds, and it has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study by Evren et al. (2019) introduced new derivatives of thiazole, which included compounds structurally similar to N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. These compounds were synthesized and evaluated for their anticancer properties, particularly against A549 human lung adenocarcinoma cells. The research highlighted the potential of these derivatives as selective anticancer agents, with one derivative exhibiting significant cytotoxicity and apoptosis induction in cancer cells compared to a standard drug, cisplatin Evren, L. Yurttaş, Eksellı, & Akalın-Çiftçi, 2019.
Inhibitory Activity Against Mushroom Tyrosinase
Hassan et al. (2022) developed a series of 1,2,4-triazole-based compounds, demonstrating their effectiveness as inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis. This study suggests that these compounds, including analogs of this compound, could serve as potential agents for treating hyperpigmentation disorders. The novel scaffold presented in this research offers insights into designing new drugs against melanogenesis Hassan, Vanjare, Sim, Raza, Lee, Shahzadi, & Kloczkowski, 2022.
Antimicrobial Applications
Research by Baviskar, Khadabadi, & Deore (2013) synthesized a new series of compounds, including those structurally related to this compound, to assess their antimicrobial efficacy. These compounds exhibited promising antibacterial and antifungal activities, underscoring the potential of such derivatives in developing new antimicrobial agents Baviskar, Khadabadi, & Deore, 2013.
Enzyme Inhibition Studies
Riaz et al. (2020) focused on synthesizing new N-aryl derivatives of 1,2,4-triazole and evaluating their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. This research underscores the versatility of this compound analogs in therapeutic applications targeting enzyme inhibition Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020.
Propiedades
Número CAS |
6054-53-1 |
|---|---|
Fórmula molecular |
C19H15ClN4O4 |
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
6-[(2-chloro-4-nitrophenyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol |
InChI |
InChI=1S/C19H15ClN4O4/c20-14-8-11(24(27)28)4-5-15(14)22-23-16-7-10-6-12(25)9-21-19(10)13-2-1-3-17(26)18(13)16/h1-5,7-8,12,21,25-26H,6,9H2 |
Clave InChI |
HKSAZUBSSVBNCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NN2 |
SMILES canónico |
C1C(CNC2=C3C=CC=C(C3=C(C=C21)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)
![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)


![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)
![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)
![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)
![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)